N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probe
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide and its analogs have been studied for their binding affinity to sigma-2 (σ2) receptors. One such study highlighted the synthesis of benzamide analogues radiolabeled with tritium, demonstrating high affinity for σ2 receptors in vitro. This suggests potential applications in studying σ2 receptors, which are implicated in various diseases including cancer and neurological disorders (Xu et al., 2005).
Antitumor Activity
Another area of research involves the exploration of substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, which showed potent antitumor activity against a panel of tumor cells, including human melanoma and ovarian cancer. These compounds demonstrated less cardiotoxicity in cell culture, indicating a promising profile for anticancer drug development (Sami et al., 1996).
Synthetic Methodologies
Research has also focused on synthetic methodologies for creating compounds with similar structural features. For instance, a study detailed the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, highlighting the versatility of such compounds for further pharmacological exploration (White & Baker, 1990).
Topoisomerase I-Targeting Anticancer Agents
Compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. This indicates their potential as therapeutic agents for cancer treatment (Ruchelman et al., 2004).
Gastrointestinal Prokinetic Activity
In the realm of gastrointestinal disorders, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives have been synthesized and examined for their prokinetic and antiemetic activities. These studies suggest potential applications in treating gastrointestinal motility disorders (Sakaguchi et al., 1992).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)21(15-23-22(26)16-7-10-19(27-4)11-8-16)18-9-12-20-17(14-18)6-5-13-25(20)3/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVLSRBXZPJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide |
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